molecular formula C10H13ClFNO B2619193 Ethyl 2-(2-fluorophenyl)ethanecarboximidate hydrochloride CAS No. 167694-42-0

Ethyl 2-(2-fluorophenyl)ethanecarboximidate hydrochloride

Cat. No. B2619193
M. Wt: 217.67
InChI Key: DJJMVQYPMRSBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05095018

Procedure details

Dry hydrogen chloride gas (29.8 g, 0.817 mol) was bubbled through a solution of 2-fluorophenylacetonitrile (100 g, 0.743 mol) (Aldrich) in absolute ethanol (37.6 g, 0.817 mol) at 0° C. After uptake of hydrogen chloride was complete, the reaction was kept at 0° C. for 48 hours. The solid was triturated in ether (3×200 mL) and the white solid was collected by suction filtration. Drying for several days under vacuum in a desiccator containing sodium hydroxide pellets and phosphorus pentoxide gave 148 g (91%) of ethyl 2-(2-fluorophenyl)acetimidate hydrochloride, mp. 96°-99° C.; nmr (DMSO-d6)L δ11.58 (br s, 2H, NH2), 6.95-7.50 (complex multiplets, 4H, ArH), 4.40 (q, 2H, OCH2), 4.06 (s, 2H, CH2), 1.24 (t, 3H, CH3); ms: m/e 181 (M+), 162 (M-F+), 153 (M-C2H4 +), 136 (M-OEt+), 109 (C7H6F+).
Quantity
29.8 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[F:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][C:10]#[N:11].[CH2:12]([OH:14])[CH3:13]>>[ClH:1].[F:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][C:10](=[NH:11])[O:14][CH2:12][CH3:13] |f:3.4|

Inputs

Step One
Name
Quantity
29.8 g
Type
reactant
Smiles
Cl
Name
Quantity
100 g
Type
reactant
Smiles
FC1=C(C=CC=C1)CC#N
Name
Quantity
37.6 g
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid was triturated in ether (3×200 mL)
FILTRATION
Type
FILTRATION
Details
the white solid was collected by suction filtration
CUSTOM
Type
CUSTOM
Details
Drying for several days under vacuum in a desiccator
ADDITION
Type
ADDITION
Details
containing sodium hydroxide pellets and phosphorus pentoxide

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
Cl.FC1=C(C=CC=C1)CC(OCC)=N
Measurements
Type Value Analysis
AMOUNT: MASS 148 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.